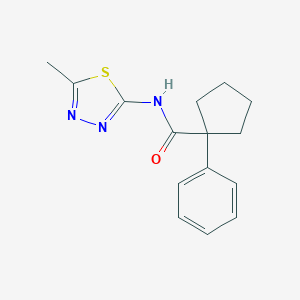
3-(4-methoxyphenyl)-N-(5-methylpyridin-2-yl)propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-methoxyphenyl)-N-(5-methylpyridin-2-yl)propanamide, also known as MPMP, is a chemical compound that belongs to the class of N-acylpyridines. It has gained significant attention from the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and neuroscience.
作用机制
The exact mechanism of action of 3-(4-methoxyphenyl)-N-(5-methylpyridin-2-yl)propanamide is not fully understood. However, it is believed to exert its effects through the modulation of the endocannabinoid system, which plays a crucial role in pain perception, inflammation, and neuroprotection. 3-(4-methoxyphenyl)-N-(5-methylpyridin-2-yl)propanamide has been shown to increase the levels of the endocannabinoid anandamide, which is known to have analgesic and anti-inflammatory properties.
Biochemical and Physiological Effects
3-(4-methoxyphenyl)-N-(5-methylpyridin-2-yl)propanamide has been shown to exhibit potent analgesic and anti-inflammatory effects in animal models. It has also been shown to improve cognitive function and reduce neuroinflammation in models of neurodegenerative disease. Additionally, 3-(4-methoxyphenyl)-N-(5-methylpyridin-2-yl)propanamide has been shown to have a favorable safety profile, with no significant toxicity observed in animal studies.
实验室实验的优点和局限性
One of the main advantages of using 3-(4-methoxyphenyl)-N-(5-methylpyridin-2-yl)propanamide in lab experiments is its potent analgesic and anti-inflammatory properties, which make it a valuable tool for studying pain and inflammation. Additionally, its ability to modulate the endocannabinoid system makes it a promising candidate for the development of new drugs for the treatment of neurodegenerative disorders.
However, one limitation of using 3-(4-methoxyphenyl)-N-(5-methylpyridin-2-yl)propanamide in lab experiments is its limited solubility in water, which can make it difficult to administer in certain experimental settings. Additionally, more research is needed to fully understand the mechanism of action of 3-(4-methoxyphenyl)-N-(5-methylpyridin-2-yl)propanamide and its potential side effects.
未来方向
There are several potential future directions for research on 3-(4-methoxyphenyl)-N-(5-methylpyridin-2-yl)propanamide. One area of interest is the development of new drugs based on the structure of 3-(4-methoxyphenyl)-N-(5-methylpyridin-2-yl)propanamide for the treatment of pain and inflammation. Additionally, more research is needed to fully understand the mechanism of action of 3-(4-methoxyphenyl)-N-(5-methylpyridin-2-yl)propanamide and its potential applications in the treatment of neurodegenerative disorders. Finally, further studies are needed to investigate the safety and toxicity of 3-(4-methoxyphenyl)-N-(5-methylpyridin-2-yl)propanamide in humans.
Conclusion
In conclusion, 3-(4-methoxyphenyl)-N-(5-methylpyridin-2-yl)propanamide is a promising compound with potential applications in medicinal chemistry, drug discovery, and neuroscience. Its potent analgesic and anti-inflammatory properties, as well as its ability to modulate the endocannabinoid system, make it a valuable tool for studying pain, inflammation, and neurodegenerative disease. However, more research is needed to fully understand its mechanism of action and potential side effects, as well as its potential as a drug candidate.
合成方法
The synthesis of 3-(4-methoxyphenyl)-N-(5-methylpyridin-2-yl)propanamide involves the reaction of 4-methoxybenzoyl chloride with 5-methyl-2-pyridinecarboxamide in the presence of a base such as triethylamine. The resulting product is then purified using column chromatography.
科学研究应用
3-(4-methoxyphenyl)-N-(5-methylpyridin-2-yl)propanamide has been extensively studied for its potential applications in medicinal chemistry. It has been shown to exhibit potent analgesic and anti-inflammatory properties, making it a promising candidate for the development of new pain medications. Additionally, 3-(4-methoxyphenyl)-N-(5-methylpyridin-2-yl)propanamide has been investigated for its potential use in the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease.
属性
产品名称 |
3-(4-methoxyphenyl)-N-(5-methylpyridin-2-yl)propanamide |
|---|---|
分子式 |
C16H18N2O2 |
分子量 |
270.33 g/mol |
IUPAC 名称 |
3-(4-methoxyphenyl)-N-(5-methylpyridin-2-yl)propanamide |
InChI |
InChI=1S/C16H18N2O2/c1-12-3-9-15(17-11-12)18-16(19)10-6-13-4-7-14(20-2)8-5-13/h3-5,7-9,11H,6,10H2,1-2H3,(H,17,18,19) |
InChI 键 |
DOFNUSUOGSVUQU-UHFFFAOYSA-N |
SMILES |
CC1=CN=C(C=C1)NC(=O)CCC2=CC=C(C=C2)OC |
规范 SMILES |
CC1=CN=C(C=C1)NC(=O)CCC2=CC=C(C=C2)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![4-cyano-N-[4-(trifluoromethoxy)phenyl]benzenesulfonamide](/img/structure/B263051.png)
![4-cyano-N-[3-(dimethylamino)propyl]benzenesulfonamide](/img/structure/B263053.png)
![2,4-dichloro-N-[2-(2-thienyl)ethyl]benzamide](/img/structure/B263056.png)

![N-[4-(benzyloxy)phenyl]-3-methylbenzenesulfonamide](/img/structure/B263059.png)
![2-fluoro-N-[2-(2-thienyl)ethyl]benzenesulfonamide](/img/structure/B263061.png)
![3-fluoro-N-[4-(trifluoromethoxy)phenyl]benzenesulfonamide](/img/structure/B263062.png)

![N-[4-(dimethylamino)phenyl]-2,4-difluorobenzenesulfonamide](/img/structure/B263068.png)


